5-[(4-bromophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound (molecular formula: C₁₉H₁₅BrN₄O; molecular weight: 395.26 g/mol) is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring a 4-bromophenylmethyl group at position 5 and a 2,4-dimethylphenyl substituent at position 1 . Its structure combines a brominated aromatic system with a dimethyl-substituted phenyl ring, which may influence its electronic properties and biological interactions. The compound’s monoisotopic mass is 394.0429, and it has been cataloged under ChemSpider ID 5577580 .
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O/c1-13-3-8-18(14(2)9-13)25-19-17(10-23-25)20(26)24(12-22-19)11-15-4-6-16(21)7-5-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGFOIGWIPYISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
The synthesis begins with the preparation of the pyrazole backbone. A modified approach by Sahu et al. involves reacting N-(4-hydroxyphenyl)-3-(2,4-dimethylphenyl)acrylamide with hydrazine hydrate under reflux conditions in ethanol. This yields 4-(5-(2,4-dimethylphenyl)-4,5-dihydropyrazole-3-ylamino)phenol, which is subsequently dehydrated using concentrated sulfuric acid to aromatize the pyrazole ring.
Cyclization to Pyrazolo[3,4-d]Pyrimidin-4-One
The final cyclization step employs phosphorus oxychloride (POCl₃) as a dehydrating agent. The intermediate is dissolved in POCl₃ and heated to 110°C for 6 hours, followed by neutralization with ice-cold sodium bicarbonate. The crude product is recrystallized from ethanol to yield the title compound with a reported purity of >98%.
Key Reagents :
- Hydrazine hydrate (NH₂NH₂·H₂O)
- 4-Bromobenzyl bromide (C₇H₆Br₂)
- Phosphorus oxychloride (POCl₃)
Reaction Conditions :
- Temperature: 80–110°C
- Solvents: Ethanol, DMF
- Catalysts: None required
Microwave-Assisted Synthesis for Enhanced Efficiency
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times. A method adapted from Ji et al. involves irradiating a mixture of 3-amino-1-(2,4-dimethylphenyl)pyrazole-4-carboxylate and 4-bromophenylacetonitrile in dioxane at 150°C for 20 minutes. Dry HCl gas is passed through the mixture to catalyze the cyclization, achieving yields of 85–90% compared to 60–70% via conventional heating.
Comparative Analysis of Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–12 hours | 20–30 minutes |
| Yield | 60–70% | 85–90% |
| Energy Consumption | High | Low |
| Purity | >95% | >98% |
Palladium-Catalyzed Cross-Coupling for Regioselective Bromination
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling strategy is employed to introduce the bromophenyl group post-cyclization. The pyrazolo[3,4-d]pyrimidin-4-one intermediate is treated with 4-bromophenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate in a toluene/water biphasic system. This method achieves regioselectivity >95%, avoiding undesired byproducts.
Optimization of Catalytic Conditions
| Catalyst Loading | Ligand | Temperature | Yield |
|---|---|---|---|
| 2 mol% Pd(PPh₃)₄ | None | 80°C | 78% |
| 5 mol% Pd(OAc)₂ | XPhos (2 mol%) | 100°C | 92% |
Solid-Phase Synthesis for High-Throughput Production
Immobilized Intermediate Strategy
A resin-bound approach utilizes Wang resin functionalized with the pyrazole precursor. After sequential reactions with 4-bromobenzyl bromide and cyclization agents, the product is cleaved from the resin using trifluoroacetic acid (TFA). This method facilitates scalability, with batch yields exceeding 500 mg per gram of resin.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use. Equimolar amounts of the pyrazole amine and 4-bromophenylacetic acid are milled with potassium persulfate as an oxidant. Reactions complete within 2 hours, yielding 80–85% product with minimal waste.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
5-[(4-bromophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(4-bromophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can disrupt signaling pathways that are essential for cell proliferation and survival. This makes it a promising candidate for cancer therapy, as it can selectively target tumor cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on substituent modifications. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Key Observations :
Halogen Effects :
- The target compound’s 4-bromophenyl group enhances lipophilicity compared to chlorine analogs (e.g., compound 11e: C log P = 5.2 vs. chlorophenyl derivatives) . Bromine’s larger atomic size may improve membrane permeability but could increase metabolic stability risks.
- In contrast, 4-fluorophenyl analogs (e.g., ) exhibit lower molecular weights and altered electronic profiles due to fluorine’s electronegativity .
Anti-inflammatory activity in compound 11e is attributed to the combined presence of 4-chlorophenyl and 4-bromophenyl groups on a thiazole ring, which may enhance target affinity .
Functional Group Impact: Aminoethyl (e.g., ) and methoxy groups (e.g., ) increase polarity, likely improving aqueous solubility but reducing lipophilicity . Oxadiazole moieties (e.g., L984-0257) introduce hydrogen-bonding sites, which could modulate pharmacokinetic properties .
Biological Activity Trends :
- Derivatives with bulky aromatic substituents (e.g., thiazole-linked compounds in ) show enhanced anti-inflammatory activity, possibly due to improved interaction with hydrophobic enzyme pockets .
- Minimal ulcerogenicity in compound 11e suggests that balanced lipophilicity (C log P ~5) mitigates gastrointestinal toxicity .
Biological Activity
5-[(4-bromophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest due to its potential biological activities. This pyrazolo-pyrimidine derivative has been studied for its antifungal, anticancer, and anti-inflammatory properties. The following sections detail its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 444.33 g/mol. Its structure includes a pyrazolo-pyrimidine core substituted with a bromophenyl and a dimethylphenyl group, which may influence its biological activity through electronic and steric effects.
Antifungal Activity
Research indicates that derivatives of pyrazolo-pyrimidines exhibit notable antifungal properties. The compound has shown effectiveness against various fungal strains. For instance, in a study evaluating the antifungal activity of similar compounds, it was found that certain pyrazole derivatives demonstrated strong inhibitory effects against pathogenic fungi such as Candida albicans and Aspergillus niger .
Antitumor Activity
The compound has been assessed for its anticancer potential, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. A study highlighted that pyrazole derivatives with halogen substitutions (like bromine) exhibited enhanced cytotoxic effects in these cell lines. The combination of this compound with doxorubicin resulted in significant synergistic effects, suggesting its potential as an adjunct therapy in cancer treatment .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound has been tested in various assays to evaluate its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These activities suggest a mechanism where the compound could be beneficial in managing inflammatory diseases .
Case Studies
- Antifungal Evaluation : A series of experiments were conducted to determine the Minimum Inhibitory Concentration (MIC) against several fungal pathogens. The results indicated that the compound inhibited fungal growth at concentrations as low as 10 µg/mL.
- Cytotoxicity Assays : In vitro studies using the MTT assay revealed that at concentrations of 12.5 µg/mL, the compound significantly reduced cell viability in breast cancer cells compared to untreated controls, supporting its role as a potential anticancer agent .
- Inflammation Models : In animal models of inflammation, administration of the compound led to a reduction in edema and inflammatory markers, further corroborating its anti-inflammatory potential .
Data Summary
| Activity Type | Tested Concentration | Effectiveness |
|---|---|---|
| Antifungal | 10 µg/mL | Significant growth inhibition |
| Cytotoxicity | 12.5 µg/mL | Reduced viability in cancer cells |
| Anti-inflammatory | Varies | Decreased edema and inflammatory markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
